molecular formula C18H16N2O B1293288 4'-Azetidinomethyl-3-cyanobenzophenone CAS No. 898777-46-3

4'-Azetidinomethyl-3-cyanobenzophenone

Cat. No. B1293288
CAS RN: 898777-46-3
M. Wt: 276.3 g/mol
InChI Key: AKNIRVPDJPUYET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives is described in paper , where 3-methyl-1H-pyrazol-5(4H)-one is reacted with aldehydes and ammonia via Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone derivatives. Although the synthesis of 4'-Azetidinomethyl-3-cyanobenzophenone is not explicitly detailed, the methods used in this paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using spectroscopic techniques such as IR and 1H-NMR . These techniques are crucial for determining the structure of organic compounds, including azetidinone derivatives. The presence of the azetidinyl group in related compounds, such as trans-4-azetidinyl-4′-cyanostilbene, is discussed in paper , which could provide insights into the structural analysis of 4'-Azetidinomethyl-3-cyanobenzophenone.

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives are not directly discussed in the context of 4'-Azetidinomethyl-3-cyanobenzophenone. However, paper mentions the antimicrobial screening of azetidinone analogs, suggesting that these compounds can interact with biological systems, which could be relevant for understanding the chemical reactivity of 4'-Azetidinomethyl-3-cyanobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4'-Azetidinomethyl-3-cyanobenzophenone can be inferred from the photophysical study of trans-4-azetidinyl-4′-cyanostilbene . The study provides information on fluorescence decays, dipole moments, and photoisomerization energy barriers, which are important properties that could also be relevant to 4'-Azetidinomethyl-3-cyanobenzophenone.

Safety And Hazards

The specific safety and hazard information for 4’-Azetidinomethyl-3-cyanobenzophenone is not available in the search results. It is recommended to handle all synthetic compounds with care and appropriate safety measures .

properties

IUPAC Name

3-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-15-3-1-4-17(11-15)18(21)16-7-5-14(6-8-16)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNIRVPDJPUYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642790
Record name 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-cyanobenzophenone

CAS RN

898777-46-3
Record name 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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